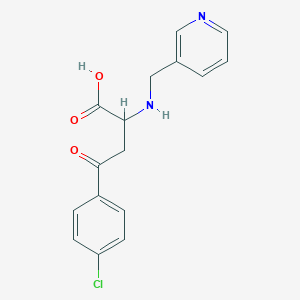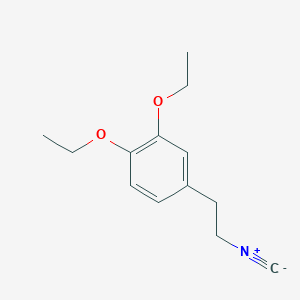
1-Benzyl-3-chloropyrrolidine
Übersicht
Beschreibung
1-Benzyl-3-chloropyrrolidine is a chemical compound that is part of the pyrrolidine family, characterized by a five-membered ring containing one nitrogen atom. The benzyl group attached to the nitrogen atom and the chloro substituent on the ring structure suggest that this compound could be an intermediate or a building block in the synthesis of more complex molecules, potentially with pharmacological applications.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, 1-benzyl-4-(chloromethyl)piperidine, a compound with a similar structure, was synthesized and used as a precursor for the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . These reactions typically involve the initial formation of a 1-benzyl-1-azoniabicyclo[2.2.1]heptane system, which then undergoes nucleophilic attack at different carbons. Although not directly related to 1-benzyl-3-chloropyrrolidine, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and IR, as well as X-ray crystallography . These techniques allow for the determination of the compound's structure, including the position of the benzyl and chloro groups, and provide insight into the electronic environment of the molecule.
Chemical Reactions Analysis
Pyrrolidine derivatives are known to participate in various chemical reactions. For example, 1-benzopyrano[3,4-c]pyrrolidines are synthesized through a diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides . Similarly, substituted chromones react with azomethine ylides to form 1-benzopyrano[2,3-c]pyrrolidines . These reactions are indicative of the reactivity of the pyrrolidine ring and suggest that 1-benzyl-3-chloropyrrolidine could also undergo similar cycloadditions or serve as an intermediate in multicomponent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be predicted using computational methods such as density functional theory (DFT). For example, a penta-substituted pyrrolidine derivative's spectral and geometrical data were predicted with high accuracy when compared to experimental data . These studies can provide valuable information on the reactivity, stability, and interaction of 1-benzyl-3-chloropyrrolidine with other molecules, which is crucial for its potential application as a corrosion inhibitor or in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
1-Benzyl-3-chloropyrrolidine derivatives have been researched for their potential in inhibiting cholinesterase enzymes. For example, benzyl pyrrolidine carboxylates have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in neurotransmitter breakdown. These compounds have shown moderate inhibitory effects against AChE and have demonstrated comparable activity to known inhibitors like rivastigmine in inhibiting BChE. This suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibition is a therapeutic strategy (Pizova et al., 2017).
Synthesis of Novel Compounds
1-Benzyl-3-chloropyrrolidine has been used in the synthesis of various novel compounds. For instance, it has been involved in cycloaddition reactions with nonstabilized azomethine ylides, leading to the formation of 1-benzopyranopyrrolidines and dipyrrolidines. These compounds have applications in pharmaceutical and chemical research due to their unique structural properties (Sosnovskikh et al., 2014).
Anticancer and Antimicrobial Agents
Certain derivatives of 1-benzyl-3-chloropyrrolidine, like those containing imidazol-2-ylidene, have been studied for their anticancer and antimicrobial properties. Palladium complexes of these derivatives have shown potent anticancer activity against various human tumor cells. Additionally, gold and silver complexes of these derivatives exhibited significant antimicrobial properties, suggesting potential applications in developing new therapeutics (Ray et al., 2007).
Electrocatalytic Applications
The electrochemical stability of organic cations, including those derived from 1-benzyl-3-chloropyrrolidine, has been investigated in chloroaluminate ionic liquids. This research is significant in the development of electrolytes and electrocatalytic processes, where stability and reactivity of such cations are crucial (Lang et al., 2005).
Photophysical Properties
Research has also been conducted on the photophysical properties of compounds derived from 1-benzyl-3-chloropyrrolidine. These studies are vital in understanding the optical and electronic behavior of these compounds, which can be applied in developing new materials for electronic and photonic devices (Mancilha et al., 2011).
Safety and Hazards
1-Benzyl-3-chloropyrrolidine should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
Pyrrolidine derivatives, such as 1-Benzyl-3-chloropyrrolidine, have significant potential in drug discovery due to their versatility . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them a promising area for future research and development in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
1-benzyl-3-chloropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQVONOXWGZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-chloropyrrolidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)



![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)

![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)
![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)